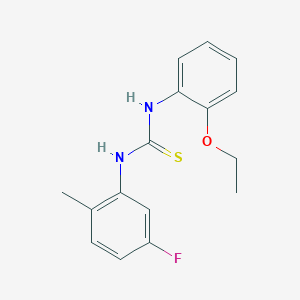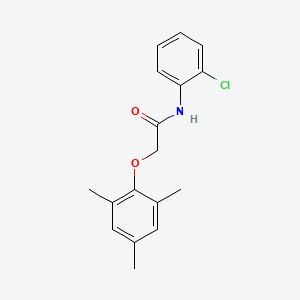![molecular formula C22H18Cl2N2O3 B5885178 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)
4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications.
作用機序
The mechanism of action of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime involves the inhibition of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit other enzymes, such as protein kinase C and phosphodiesterase, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime are complex and depend on the specific enzyme that is inhibited. Inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of protein kinase C can affect cell signaling pathways. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the biochemical and physiological effects of enzyme inhibition. However, the complex synthesis method and high cost of this compound can be a limitation for lab experiments.
将来の方向性
There are several future directions for research involving 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in vivo. Additionally, research is needed to explore the potential of this compound as a tool for studying other enzymes and cell signaling pathways. Finally, the development of more efficient and cost-effective synthesis methods for this compound would enable broader use in scientific research.
合成法
The synthesis of 4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime involves several steps. The starting material is 3,6-dichlorocarbazole, which is reacted with 2-hydroxypropylamine to form the intermediate. This intermediate is then reacted with benzaldehyde oxime to yield the final product. The synthesis method is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime has been extensively used in scientific research. It is a potent inhibitor of several enzymes, including topoisomerase II, which is involved in DNA replication and transcription. This compound has been found to have potential therapeutic applications in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-[4-[(E)-hydroxyiminomethyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-15-3-7-21-19(9-15)20-10-16(24)4-8-22(20)26(21)12-17(27)13-29-18-5-1-14(2-6-18)11-25-28/h1-11,17,27-28H,12-13H2/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHPYWNJTHUSSJ-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dichlorocarbazol-9-yl)-3-[4-[(E)-hydroxyiminomethyl]phenoxy]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)benzamide](/img/structure/B5885107.png)

![N'-[2-(1-azepanyl)-5-nitrobenzylidene]pentanohydrazide](/img/structure/B5885124.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B5885135.png)
![1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxamide](/img/structure/B5885140.png)
![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885144.png)




![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)